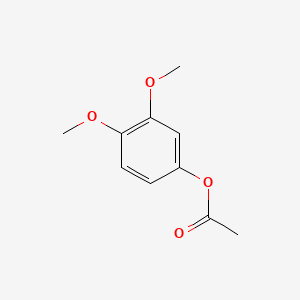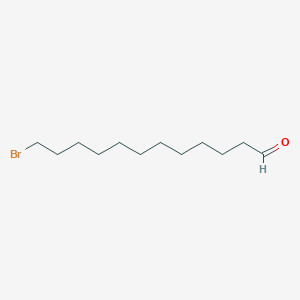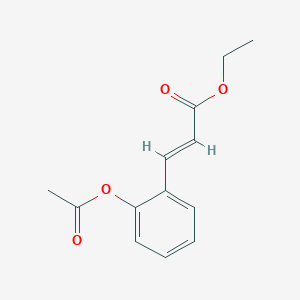
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol typically involves the reduction of 2,4-bis(trifluoromethyl)acetophenone. One common method employs a biocatalytic approach using whole-cell catalysts. For instance, Candida tropicalis 104 can be used in a natural deep-eutectic solvent-containing reaction system under microaerobic conditions . The reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, achieving high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using recombinant Escherichia coli strains expressing specific enzymes such as carbonyl reductase from Lactobacillus kefir and glucose dehydrogenase from Bacillus subtilis. This method allows for efficient NADPH regeneration and high product concentration .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: NADPH-dependent carbonyl reductase and glucose dehydrogenase are commonly used in biocatalytic reductions.
Substitution: Radical initiators and trifluoromethylating agents are used in radical trifluoromethylation reactions.
Major Products
The major product formed from the reduction of 2,4-bis(trifluoromethyl)acetophenone is this compound .
Applications De Recherche Scientifique
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of neurokinin-1 receptor antagonists such as aprepitant, which is used to treat chemotherapy-induced nausea and vomiting.
Agrochemicals: The compound’s trifluoromethyl groups enhance its stability and bioactivity, making it useful in the development of agrochemicals.
Materials Science: The compound’s unique chemical structure makes it valuable in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. For example, in pharmaceuticals, it acts as an intermediate in the synthesis of compounds that target neurokinin-1 receptors, which are involved in the regulation of nausea and vomiting . The trifluoromethyl groups play a crucial role in enhancing the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound has similar applications but differs in the position of the trifluoromethyl groups.
1-(4-Trifluoromethylphenyl)ethanol: This compound has only one trifluoromethyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in the presence of two trifluoromethyl groups at the 2 and 4 positions, which significantly enhance its stability and bioactivity compared to similar compounds .
Propriétés
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-5,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYWVZDXHTIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)

